4,5-Dimethoxypyridine-2-carbonitrile
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Overview
Description
4,5-Dimethoxypyridine-2-carbonitrile is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 5 positions and a nitrile group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxypyridine-2-carbonitrile typically involves the reaction of 4,5-dimethoxypyridine with a cyanating agent. One common method is the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxypyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4,5-Dimethoxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxypyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-Methoxypyridine-2-carbonitrile
- 5-Methoxypyridine-2-carbonitrile
- 4,5-Dimethylpyridine-2-carbonitrile
Comparison: 4,5-Dimethoxypyridine-2-carbonitrile is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The dual methoxy substitution can enhance its solubility and modify its electronic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4,5-dimethoxypyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-3-6(4-9)10-5-8(7)12-2/h3,5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBFHOOQVANHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290135 |
Source
|
Record name | 4,5-Dimethoxy-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-79-1 |
Source
|
Record name | 4,5-Dimethoxy-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256785-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxy-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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